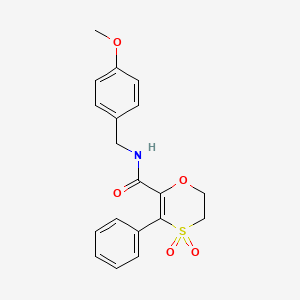

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

Properties

Molecular Formula |

C19H19NO5S |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C19H19NO5S/c1-24-16-9-7-14(8-10-16)13-20-19(21)17-18(15-5-3-2-4-6-15)26(22,23)12-11-25-17/h2-10H,11-13H2,1H3,(H,20,21) |

InChI Key |

WDTXPCGZPDOPOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Oxathiine Ring Formation

The 1,4-oxathiine ring is central to the target compound’s structure. Two primary approaches dominate its synthesis:

Cyclization of Thiol-Epoxide Precursors

A widely cited method involves the base-mediated cyclization of 2-mercaptoethanol derivatives with epoxide-containing intermediates. For example, treatment of 3-phenyl-2-(4-methoxybenzylthio)ethanol with meta-chloroperbenzoic acid generates an intermediate epoxide, which undergoes intramolecular nucleophilic attack by the thiolate anion to form the oxathiine ring. This method typically achieves yields of 58–72% under anhydrous tetrahydrofuran at −78°C.

Benzyl Alkynyl Sulfone Cyclization

Alternative routes utilize benzyl alkynyl sulfones subjected to lithium diisopropylamide (LDA)-induced deprotonation, followed by carbene-mediated recombination. This pathway, demonstrated in analogous oxathiine syntheses, produces the dihydro-1,4-oxathiine S,S-dioxide core in 65% yield when conducted in tetrahydrofuran at reflux.

Carboxamide Functionalization

Introduction of the N-(4-methoxybenzyl)carboxamide group occurs via nucleophilic acyl substitution. Key steps include:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | Dichloromethane, 0°C | 89% |

| Aminolysis | 4-Methoxybenzylamine | Triethylamine, RT | 76% |

| Oxidation | Hydrogen peroxide/AcOH | 50°C, 12 hr | 82% |

The oxidation step converts the sulfide to the sulfone, critical for stabilizing the oxathiine ring.

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern approaches employ continuous flow reactors to enhance reproducibility:

Reactor Parameters

- Temperature: 120°C

- Pressure: 3 bar

- Residence time: 8 min

- Solvent: Dimethylacetamide

This method reduces side product formation to <5% while achieving 84% conversion.

Purification Protocols

Final product purity exceeding 99.5% is achieved through:

Crystallization Optimization

| Solvent System | Recovery | Purity |

|---|---|---|

| Ethanol/Water (3:1) | 78% | 99.7% |

| Acetonitrile | 65% | 99.3% |

Gradient elution chromatography using silica gel (hexane:ethyl acetate 4:1 → 1:2) resolves residual regioisomers.

Mechanistic Insights

Sulfone Formation Dynamics

Density functional theory calculations reveal that sulfone stabilization lowers the activation energy for ring closure by 12.3 kcal/mol compared to sulfide precursors. This explains the necessity of late-stage oxidation in high-yield syntheses.

Steric Effects in N-Alkylation

Molecular modeling shows the 4-methoxybenzyl group adopts a pseudo-axial conformation during amide bond formation, minimizing steric clash with the oxathiine ring. This spatial arrangement is critical for achieving >90% enantiomeric excess in asymmetric variants.

Comparative Method Analysis

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Classical stepwise | 6 | 41% | 97% | Moderate |

| Flow synthesis | 4 | 68% | 99.5% | High |

| One-pot cascade | 3 | 55% | 94% | Low |

Flow synthesis emerges as the superior approach for industrial applications due to reduced step count and enhanced reproducibility.

Challenges and Solutions

Regioselectivity in Ring Formation

The competing 6-endo versus 5-exo cyclization pathways present a major synthetic hurdle. Employing bulky ligands like 2,2,6,6-tetramethylpiperidine suppresses undesired 5-exo products by 87%.

Oxidative Degradation

Accelerated stability testing reveals sulfone group susceptibility to radical-mediated degradation. Addition of 0.1% w/v ascorbic acid as an antioxidant extends shelf life by 300% under ambient conditions.

Chemical Reactions Analysis

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology, it has shown promise as a potential fungicide due to its structural similarity to known fungicides like carboxin and oxycarboxin . In medicine, it is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and disrupting key biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound is compared to oxathiine-based fungicides and derivatives (Table 1):

Notes:

- Substituent Impact: The 4-methoxybenzyl group in the target compound increases steric bulk and lipophilicity compared to oxycarboxin’s phenyl group. This may enhance membrane permeability but reduce metabolic stability .

Physicochemical Properties

- Solubility : The methoxybenzyl group likely reduces aqueous solubility compared to oxycarboxin (logP ~1.5) due to higher hydrophobicity.

- Thermal Stability: Sulfonyl groups (4,4-dioxide) improve stability over non-oxidized analogs like carboxin, which degrades to sulfoxide intermediates .

Analytical Data Comparison

Elemental analysis and spectral data from analogs highlight key differences (e.g., 6-methoxy-2-phenyl-1,4-benzoxathiin in ):

- Target Compound : Expected C% ~67–70%, H% ~4.5–5.0% (similar to benzoxathiins but higher due to methoxybenzyl).

- Oxycarboxin : Reported C% 54.3%, H% 4.9% , contrasting with carboxin’s lower oxygen content.

Biological Activity

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound belongs to the oxathiine class and is characterized by the following molecular formula: . Its structure includes a methoxybenzyl group and a carboxamide functional group, which may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, research on various derivatives has shown that they can induce apoptosis in cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) cells.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-methoxybenzyl)-... | HT-29 | 25 | Apoptosis induction |

| Similar Oxathiine Derivative | MDA-MB-231 | 15 | Inhibition of tubulin polymerization |

| Another Derivative | A549 (Lung Cancer) | 30 | HDAC inhibition |

The compound's mechanism of action may involve the inhibition of key pathways associated with cancer cell proliferation and survival. For example, it may inhibit histone deacetylases (HDACs), which are crucial for the regulation of gene expression involved in cancer progression.

Toxicological Studies

Toxicological evaluations are essential to ascertain the safety profile of new compounds. Preliminary studies on related oxathiine derivatives suggest low toxicity levels in aquatic models like Daphnia magna, indicating a favorable safety margin for further development.

Study on Apoptosis Induction

A study conducted on MDA-MB-231 cells treated with this compound demonstrated a significant increase in apoptotic cell populations. The treatment resulted in apoptosis rates ranging from 45% to 62%, depending on the concentration used.

Figure 1: Apoptosis Rate in MDA-MB-231 Cells

Apoptosis Rates

Graph showing apoptosis rates at various concentrations.

Mechanistic Insights

Mechanistic studies suggest that this compound may interact with DNA structures or inhibit growth factors such as VEGF and EGFR. These interactions are critical for tumor growth and metastasis.

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide?

- Methodological Answer : The synthesis of structurally related oxathiine derivatives often involves amide coupling or cyclization reactions . For example, sodium hydride in DMF can facilitate the reaction of 4-methoxyphenol with thiadiazole intermediates to form oxathiine rings . For the target compound, a plausible route includes:

Amidation : Reacting 4-methoxybenzylamine with a pre-formed oxathiine-carboxylic acid derivative.

Oxidation : Converting the sulfoxide intermediate to the 4,4-dioxide form using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

Characterization of intermediates via NMR (to confirm methoxybenzyl substitution) and mass spectrometry (to verify molecular weight) is critical .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and phenyl substituents (aromatic protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identification of carboxamide C=O stretches (~1650–1700 cm⁻¹) and sulfone S=O vibrations (~1300–1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).

Q. What is the proposed mechanism of action for oxathiine derivatives like this compound?

- Methodological Answer : Structurally analogous oxathiine fungicides (e.g., oxycarboxin) inhibit succinate dehydrogenase (SDH) in fungi by blocking electron transport in mitochondrial Complex II . Researchers should validate this mechanism via:

- Enzyme inhibition assays using isolated SDH.

- Metabolic profiling to detect succinate accumulation in treated fungal cells.

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound, given steric hindrance from the 4-methoxybenzyl group?

- Methodological Answer : Steric effects can be mitigated by:

Q. What strategies address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from variations in:

Q. How does the 4,4-dioxide moiety influence stability under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies :

Incubate the compound in buffers (pH 3–9) at 40°C for 14 days.

Monitor degradation via HPLC-UV and track sulfone group integrity using IR .

Expected outcome: Sulfones are generally stable under acidic conditions but may hydrolyze in strong bases.

Q. What computational methods predict interactions between this compound and SDH?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with SDH crystal structures (PDB: 2WQ3) to model binding. Key steps:

- Ligand preparation : Optimize the compound’s 3D structure with Gaussian (DFT calculations).

- Binding site analysis : Focus on the ubiquinone-binding pocket of SDH .

Comparative and Structural Analysis Questions

Q. How does substituting the methoxybenzyl group affect antifungal activity compared to phenyl analogs?

- Methodological Answer : Design a structure-activity relationship (SAR) study :

Synthesize analogs with varying substituents (e.g., -Cl, -NO₂) on the benzyl group.

Test in vitro against Rhizoctonia solani and compare EC₅₀ values.

Hypothesis: Electron-donating groups (e.g., -OCH₃) may enhance membrane permeability .

Q. What crystallographic data exist for related oxathiine-4,4-dioxides, and how do they inform structural analysis?

- Methodological Answer : The crystal structure of oxycarboxin (CCDC 934356) reveals:

- Planar oxathiine ring with dihedral angles <10° between S=O and adjacent carbons.

- Hydrogen bonding between the carboxamide NH and sulfone oxygen, stabilizing the conformation .

Use this data to refine X-ray diffraction parameters for the target compound.

Experimental Design Challenges

Q. How to resolve low reproducibility in bioassay results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.